N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamide
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Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.15797444 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F2321-0175 are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity
Mode of Action
The exact mode of action of F2321-0175 is not yet fully understood. As a derivative of pyrazolylpyridazine, it may share similar mechanisms of action with other compounds in this class. Pyrazolylpyridazine derivatives have been reported to exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The specific interactions of F2321-0175 with its targets and the resulting changes are subjects of ongoing research.
Result of Action
The molecular and cellular effects of F2321-0175’s action are not yet fully understood. As a derivative of pyrazolylpyridazine, it may share similar effects with other compounds in this class. For instance, some pyrazolylpyridazine derivatives have been found to stimulate plant growth
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-15-13-16(2)29(27-15)23-12-11-22(25-26-23)24-17-5-7-18(8-6-17)28-34(30,31)19-9-10-20(32-3)21(14-19)33-4/h5-14,28H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMFWZPGYLRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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